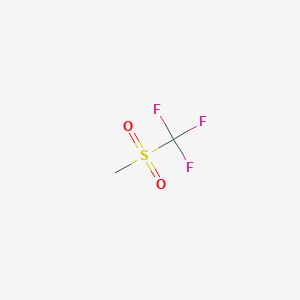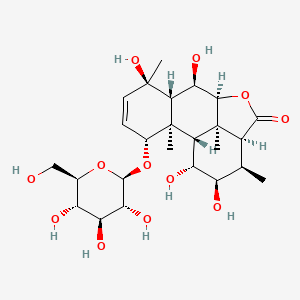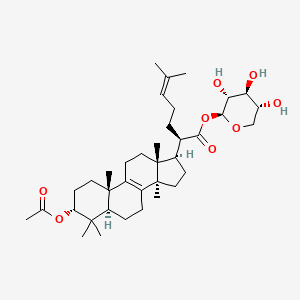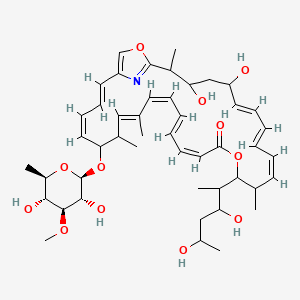
Chivosazole D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chivosazole D is a glycoside.
Scientific Research Applications
Chivosazole D and Actin Cytoskeleton Interaction
This compound, a derivative of chivosazoles, shows significant antiproliferative activity on various mammalian cell lines, including human cancer cells. Studies have found that chivosazoles can disrupt the actin cytoskeleton, a crucial component in cell structure and movement, leading to cell cycle arrest in the G2/M phase. Specifically, they interfere with actin polymerization and induce the breakdown of F-actin microfilaments, positioning them as potential tools for investigating actin cytoskeleton-related cellular processes (Diestel et al., 2009).
Synthesis and Structural Analysis
The intricate synthesis of chivosazole F, a closely related compound, involves steps like intramolecular Stille coupling, highlighting the challenges in synthesizing such complex molecules. This synthesis is crucial not just for understanding the compound's structure but also for exploring its biological activities and potential therapeutic applications (Brodmann et al., 2010).
Chivosazole F Interaction with Cellular Components
Research using genomic and proteomic approaches has identified that Chivosazole F directly interacts with actin, affecting cellular functions. This interaction leads to cellular responses similar to those elicited by Latrunculin A but distinct from Chondramide, indicating a unique mode of action. Furthermore, mutation-based resistance mapping has pinpointed specific single nucleotide polymorphisms (SNPs) in the actin protein that are associated with resistance to Chivosazole F, providing insights into its mechanism of action at a molecular level (Filipuzzi et al., 2017).
Biosynthetic Gene Cluster
The biosynthetic gene cluster responsible for chivosazol production has been identified and analyzed in the myxobacterial strain Sorangium cellulosum So ce56. This cluster is extensive, spanning 92 kbp and comprising several polyketide synthase genes and one hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is crucial for comprehending how the complex structure of chivosazoles is biosynthetically assembled, offering possibilities for genetic and metabolic engineering to enhance production or generate novel derivatives (Perlova et al., 2006).
Chivosazole A and Protein-Protein Interactions
Chivosazole A, another derivative, modulates protein-protein interactions of actin, crucial for various cellular processes. This compound inhibits nucleation, polymerization, and severing of F-actin filaments and selectively modulates the binding of actin-binding proteins (ABPs) to G-actin. Such selective modulation suggests that chivosazole derivatives could be potential scaffolds for developing molecules targeting specific actin functions, which could be therapeutically relevant (Wang et al., 2019).
Properties
Molecular Formula |
C47H67NO12 |
|---|---|
Molecular Weight |
838 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-25-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(53)60-44(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-39(52)34(6)46-48-36(28-57-46)21-17-18-23-40(31(3)25-29)59-47-43(55)45(56-8)42(54)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-52,54-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43-,44?,45+,47+/m1/s1 |
InChI Key |
HWGRMPUVMIHVLL-ZGHACMAFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)OC)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



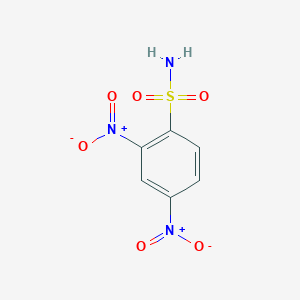
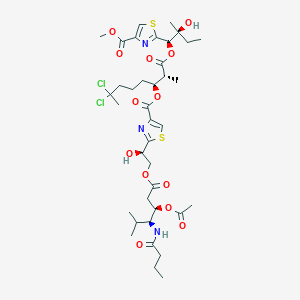
![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
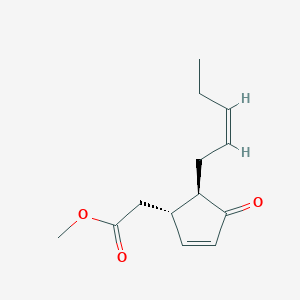
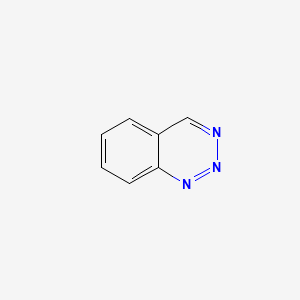
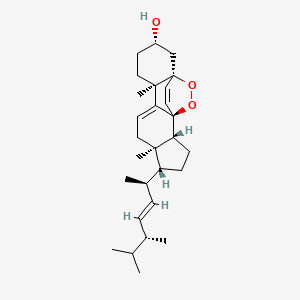

![N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1250042.png)
